

A Technical Guide to Methyl 4-bromobenzoate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Methyl 4-bromobenzoate

Cat. No.: B139916

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This guide provides an in-depth overview of **methyl 4-bromobenzoate**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing. This document details the physicochemical properties, a standard experimental protocol for its application in cross-coupling reactions, and a visual representation of its role in synthetic pathways.

Core Physicochemical Properties

Methyl 4-bromobenzoate is an organic compound classified as an aromatic ester.^[1] It is derived from the esterification of 4-bromobenzoic acid with methanol. The presence of a bromine atom on the aromatic ring makes it a versatile building block for forming carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of more complex molecules.^[1]

Quantitative Data Summary

The key quantitative properties of **methyl 4-bromobenzoate** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Units
Molecular Formula	C8H7BrO2	
Molecular Weight	215.04	g/mol
Melting Point	77-81	°C
Density	1.689	g/cm ³
CAS Number	619-42-1	
EC Number	210-596-6	

Data sourced from multiple chemical suppliers and databases.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

Methyl 4-bromobenzoate is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This protocol details a general procedure for the coupling of **methyl 4-bromobenzoate** with a generic boronic acid.

Objective: To synthesize a 4-substituted methyl benzoate derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **Methyl 4-bromobenzoate**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene

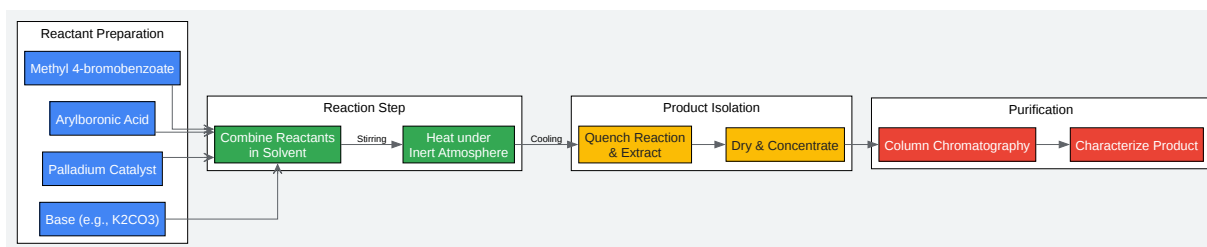
- Water, deionized
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

- **Catalyst Preparation:** In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.06 mmol) in toluene (10 mL). Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.
- **Reaction Setup:** To the catalyst mixture, add **methyl 4-bromobenzoate** (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Reaction Execution:** Add deionized water (2 mL) to the flask. The reaction is then heated to 80-100 °C and stirred vigorously for 4-12 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel to yield the desired 4-substituted methyl benzoate.

Visualizing Synthetic Pathways

Diagrams are essential for illustrating the logical flow of chemical transformations. The following diagram, rendered using Graphviz, depicts a generalized experimental workflow for a Suzuki-Miyaura coupling reaction utilizing **methyl 4-bromobenzoate**.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

This technical guide provides essential information for the handling and application of **methyl 4-bromobenzoate** in a research and development setting. Its well-defined properties and reactivity make it a cornerstone reagent in the synthesis of a wide array of functionalized aromatic compounds.

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